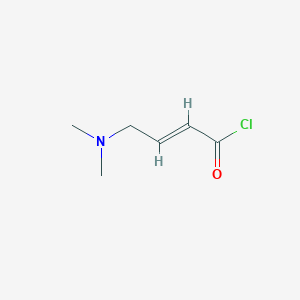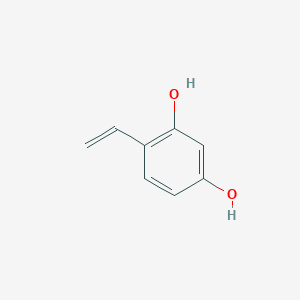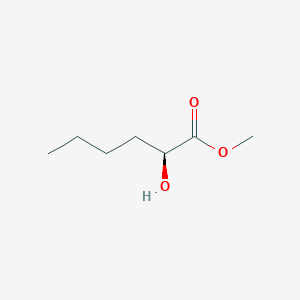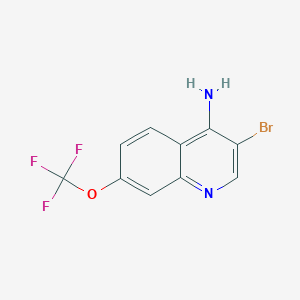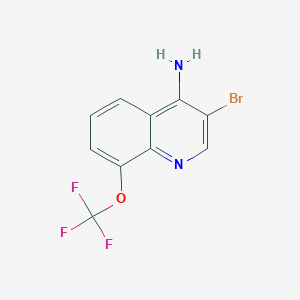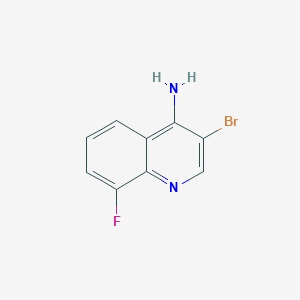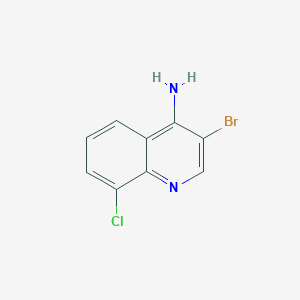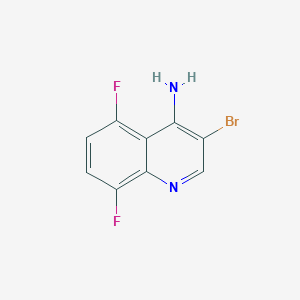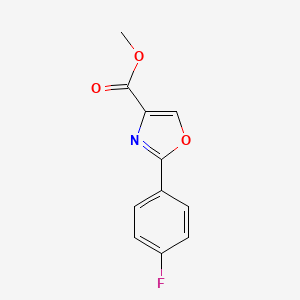
3-Bromo-7-(trifluoromethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “3-Bromo-7-(trifluoromethyl)quinolin-4-amine” consists of a quinoline core with a bromo group at the 3rd position and a trifluoromethyl group at the 7th position. The amine group is attached at the 4th position of the quinoline core.Chemical Reactions Analysis
The chemical reactions involving quinoline and its analogues are diverse and complex . They involve various types of reactions such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 291.07 g/mol. More detailed information like melting point, boiling point, density, etc., was not found in the retrieved papers.Safety and Hazards
The safety data sheet for a similar compound, “7-(Trifluoromethyl)quinolin-4-ylamine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Therefore, the future directions in the research of “3-Bromo-7-(trifluoromethyl)quinolin-4-amine” and similar compounds could involve further exploration of their synthesis protocols, functionalization for biological and pharmaceutical activities, and investigation of their potential applications in medicinal chemistry .
特性
CAS番号 |
1065088-43-8 |
|---|---|
分子式 |
C10H6BrF3N2 |
分子量 |
291.07 g/mol |
IUPAC名 |
3-bromo-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) |
InChIキー |
JNJZJPRNHZGOOD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N |
正規SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3183938.png)

